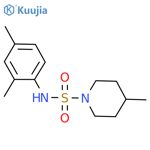

Benzonide

Benzenoids are a class of organic compounds characterized by the presence of one or more aromatic rings, specifically benzene rings. These compounds have unique physical and chemical properties due to the delocalized pi electrons in their conjugated systems. Common examples include naphthalene, anthracene, and phenanthrene. Benzenoids play crucial roles in various industries such as pharmaceuticals, dyes, and materials science. Their molecular structures typically consist of fused benzene rings, which can be linear or branched. These compounds are often synthesized through chemical reactions like Friedel-Crafts alkylation or acylation to form complex derivatives with diverse applications.

Verwandte Literatur

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

Empfohlene Lieferanten

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte